molecular formula C8H18N4 B13790909 4-(Propan-2-yl)piperazine-1-carboximidamide CAS No. 85063-72-5

4-(Propan-2-yl)piperazine-1-carboximidamide

Cat. No.: B13790909
CAS No.: 85063-72-5
M. Wt: 170.26 g/mol
InChI Key: WLQWTDSLRYOIHJ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)piperazine-1-carboximidamide (CAS: 85063-72-5) is a piperazine derivative featuring an isopropyl substituent at the 4-position and a carboximidamide functional group. Its molecular formula is C₈H₁₈N₄ (molar mass: 170.26 g/mol) . The carboximidamide group (-C(=NH)NH₂) confers basicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies.

Properties

CAS No.

85063-72-5

Molecular Formula

C8H18N4

Molecular Weight

170.26 g/mol

IUPAC Name

4-propan-2-ylpiperazine-1-carboximidamide

InChI

InChI=1S/C8H18N4/c1-7(2)11-3-5-12(6-4-11)8(9)10/h7H,3-6H2,1-2H3,(H3,9,10)

InChI Key

WLQWTDSLRYOIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=N)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Propan-2-yl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperazine with isopropylamine and cyanamide under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Propan-2-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

4-(Propan-2-yl)piperazine-1-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Piperazine-1-carboximidamide derivatives vary widely based on substituents at the 4-position. Key examples from the literature include:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
4-(Propan-2-yl)piperazine-1-carboximidamide Isopropyl C₈H₁₈N₄ 170.26 High lipophilicity; potential CNS penetration
4-(3-Methoxyphenyl)piperazine-1-carboximidamide 3-Methoxyphenyl C₁₂H₁₇N₅O 259.30 Moderate yield (43%); electron-donating group enhances solubility
4-(4-Fluorophenyl)piperazine-1-carboximidamide 4-Fluorophenyl C₁₁H₁₄FN₅ 251.27 Electron-withdrawing group may improve receptor binding
4-(Pyridin-2-yl)piperazine-1-carboximidamide Pyridin-2-yl C₁₀H₁₅N₅ 205.26 Aromatic nitrogen introduces π-stacking potential
4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide 5-Chloro-2-methylphenyl C₁₃H₁₈ClN₅ 303.77 Bulky substituent; sulfonyl group in derivatives enhances stability

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability.
  • Electron-withdrawing groups (e.g., trifluoromethyl, fluoro) enhance receptor affinity due to increased polarity .
  • Aromatic vs. aliphatic substituents : Isopropyl (aliphatic) increases lipophilicity, favoring blood-brain barrier penetration, while phenyl derivatives (aromatic) enhance π-π interactions with biological targets .

Functional Group Modifications: Carboximidamide vs. Carboxamide

The carboximidamide group (-C(=NH)NH₂) distinguishes these compounds from carboxamide analogues (-CONH₂). For example:

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (C₁₄H₂₀ClN₃O) has a carboxamide group, reducing basicity compared to carboximidamides. The piperazine ring adopts a chair conformation, similar to carboximidamide derivatives, but the lack of amidine limits hydrogen-bonding capacity .
  • This compound ’s amidine group can protonate under physiological conditions, enhancing interactions with anionic binding sites (e.g., TAAR1 receptors) .

Salt Forms and Solubility

Salt formation significantly impacts solubility and bioavailability:

  • 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate (CAS: 1417567-42-0): Sulfate salt improves aqueous solubility for intravenous formulations .
  • 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide : Hydroiodide salt may enhance crystallinity and shelf stability .
  • The free base form of this compound is less soluble but more lipophilic, favoring oral absorption .

Structural Conformations

X-ray crystallography of related compounds (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) reveals a chair conformation for the piperazine ring, with bond lengths and angles consistent across derivatives. Substituents influence ring puckering; bulky groups (e.g., isopropyl) may induce slight distortions, affecting binding pocket compatibility .

Biological Activity

4-(Propan-2-yl)piperazine-1-carboximidamide, a compound with the CAS number 85063-72-5, belongs to a class of piperazine derivatives that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H16N4\text{C}_8\text{H}_{16}\text{N}_4

This structure highlights the presence of a piperazine ring, which is often associated with various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, showcasing its potential as an anticancer agent.
  • Antimicrobial Effects : Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

The mechanisms through which this compound exerts its effects involve:

  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : There is evidence that this compound may interact with specific signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

A significant study evaluated the effects of various piperazine derivatives on cancer cell lines. The findings indicated that this compound exhibited an IC50 value in the low micromolar range against several cancer types (e.g., MDA-MB-231 and HepG2), suggesting potent antitumor activity.

Compound NameIC50 (µM)Cancer Cell Line
This compound0.126MDA-MB-231
Control (Doxorubicin)1.10MDA-MB-231

Antimicrobial Activity

In a separate investigation into antimicrobial properties, this compound was tested against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria, with MIC values suggesting potential for development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving piperazine derivatives showed promising results in patients with advanced solid tumors, leading to further exploration of compounds like this compound.
  • Case Study on Infections : In a study addressing antibiotic resistance, derivatives were tested for efficacy against resistant strains, with some compounds demonstrating significant activity.

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